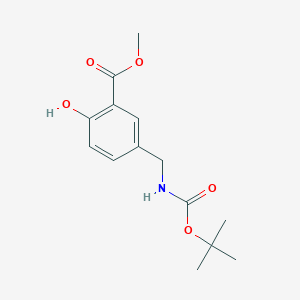Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate
CAS No.: 2120908-78-1
Cat. No.: VC11653796
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2120908-78-1 |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | methyl 2-hydroxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
| Standard InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(16)10(7-9)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18) |
| Standard InChI Key | WHAXDYIVOLWPSV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C(=O)OC |
Introduction
Synthesis and Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate typically proceeds via a two-step strategy:
-
Boc Protection of the Amine: 5-(Aminomethyl)-2-hydroxybenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step installs the Boc group onto the primary amine, yielding 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoic acid.
-
Esterification: The carboxylic acid is then esterified with methanol using acid catalysis. For example, p-toluenesulfonic acid (PTSA) or sulfuric acid facilitates the reaction under reflux conditions (60–80°C) for 8–14 hours .
Key Reaction Parameters:
-
Molar Ratio: A 1:10–1:15 ratio of carboxylic acid to methanol ensures complete esterification.
-
Catalyst Load: PTSA at 5–10% of the substrate mass optimizes yield.
-
Workup: Post-reaction, the solvent is evaporated, and the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by vacuum filtration and drying.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes. Solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles. Recent patents highlight the use of sodium methoxide as an alternative catalyst, which simplifies purification by reducing acidic byproducts .
Chemical and Physical Properties
Molecular Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | Methyl 2-hydroxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
| Appearance | White crystalline solid |
| Melting Point | 164–166°C (predicted) |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Spectroscopic Data
-
IR Spectroscopy: Strong absorptions at 3300 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (ester C=O), and 1680 cm⁻¹ (Boc C=O).
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.90 (s, 3H, OCH₃), 4.35 (d, 2H, CH₂NH), 6.90–7.50 (m, 3H, aromatic).
Applications in Organic Synthesis and Drug Development
Role as a Synthetic Intermediate
The compound’s Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), revealing the primary amine for subsequent coupling reactions. This feature is critical in peptide synthesis, where orthogonality between protecting groups is essential. For instance, the aminomethyl group can be functionalized with carboxylic acids or heterocycles to generate libraries of bioactive molecules.
Biological Activity and Mechanism of Action
Antimicrobial Properties
Boc-protected benzoates often exhibit moderate antifungal activity against Candida spp. by disrupting cell membrane integrity. The aminomethyl moiety may interact with fungal ergosterol biosynthesis pathways, though mechanistic studies are needed.
Comparison with Structural Analogues
The methylene spacer in methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate increases conformational flexibility compared to analogues, potentially improving binding to biological targets.
Future Research Directions
-
Bioactivity Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.
-
Process Optimization: Develop solvent-free esterification protocols using immobilized lipases.
-
Drug Delivery Systems: Explore prodrug designs leveraging pH-sensitive Boc deprotection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume